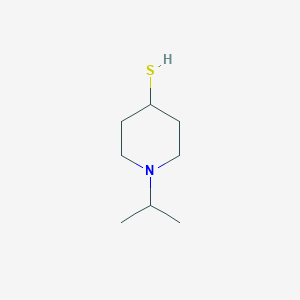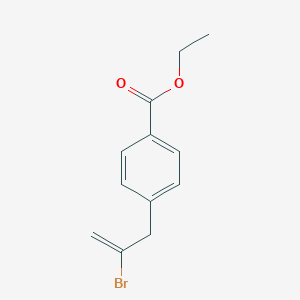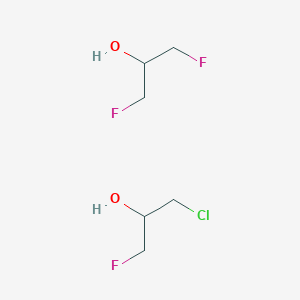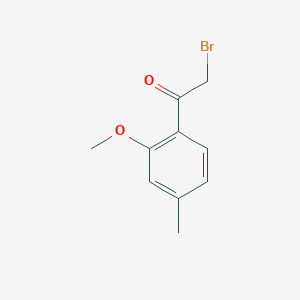
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic ketones often involves halogenation reactions, as seen in the synthesis of "2-Bromo-6-methoxynaphthalene" , which is used as an intermediate in the preparation of anti-inflammatory agents. The synthesis can involve various methods, including halogen-exchange reactions and the use of safer methylating reagents to address environmental and toxicological concerns . Similarly, the synthesis of "1-(5-bromo-2-hydroxyphenyl)-(phenyl)methanone" involves the reaction of bromophenol with benzoyl chloride , indicating the use of halogenated phenols and acid chlorides in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of "1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one" . The crystal structure analysis provides detailed information about the arrangement of atoms and the geometry of the molecule. The molecular structure influences the physical and chemical properties of the compound and its potential applications.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, esterification, and reactions with other organic compounds to form more complex structures. For example, "2-Bromo-1-(2,5-dimethoxyphenyl)ethanone" was synthesized and further esterified, indicating its utility as a chemical protective group . The reactivity of the bromine atom and the ketone group plays a crucial role in the compound's chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as bromine can affect the compound's reactivity and stability. The compound "1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" was studied for its vibrational frequencies, geometrical parameters, and molecular electrostatic potential, which are essential for understanding its reactivity and potential applications in nonlinear optics and as an anti-neoplastic agent .
Applications De Recherche Scientifique
Metabolic Pathway Studies
- Metabolism of Psychoactive Phenethylamines : A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. The study identified various metabolites, demonstrating the compound's metabolic pathways, which include deamination leading to aldehyde metabolites and subsequent transformation into alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Synthetic Chemistry
- Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) described a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen. This study highlights the role of such brominated compounds in synthesizing medically significant substances (Xu & He, 2010).
Pharmaceutical Research
- Antimicrobial Studies : A paper by Sherekar, Kakade, and Padole (2021) discusses the synthesis and biological evaluation of bromophenol derivatives, including compounds related to 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone. These compounds were found to possess excellent antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Sherekar et al., 2021).
Propriétés
IUPAC Name |
2-bromo-1-(2-methoxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZADMHPVRMXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429369 |
Source


|
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
CAS RN |
145964-98-3 |
Source


|
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
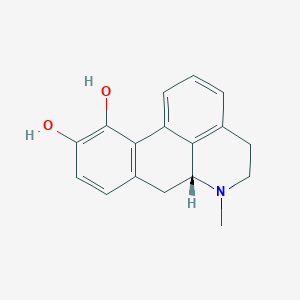


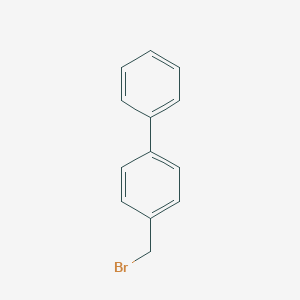
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
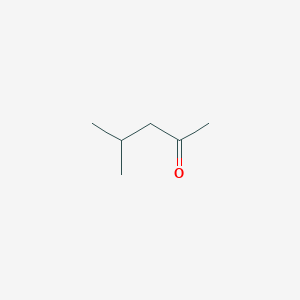
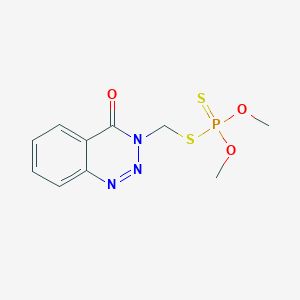
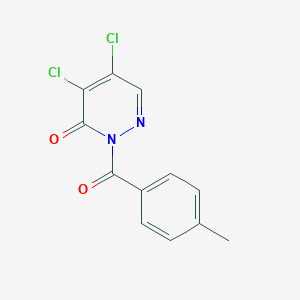
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

